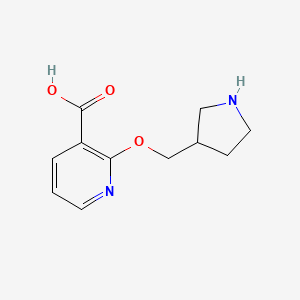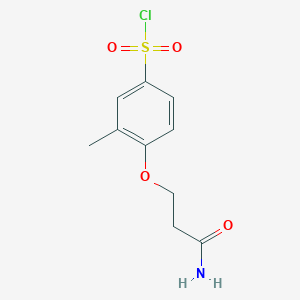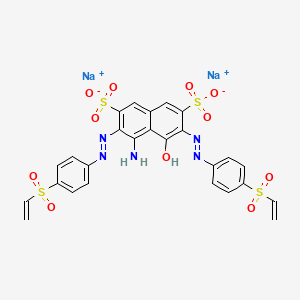
Disodium 4-amino-3,6-bis((2-(4-(ethenesulfonyl)phenyl)diazen-1-yl))-5-hydroxynaphthalene-2,7-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 4-amino-3,6-bis((2-(4-(ethenesulfonyl)phenyl)diazen-1-yl))-5-hydroxynaphthalene-2,7-disulfonate is a synthetic organic compound known for its vibrant color and complex structure. It is commonly used as a dye in various industrial applications, particularly in the textile industry. The compound is characterized by its multiple sulfonate groups, which enhance its solubility in water, and its azo groups, which contribute to its color properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-amino-3,6-bis((2-(4-(ethenesulfonyl)phenyl)diazen-1-yl))-5-hydroxynaphthalene-2,7-disulfonate involves multiple steps. Initially, the starting materials, including 4-aminonaphthalene-2,7-disulfonic acid and 4-(ethenesulfonyl)aniline, undergo diazotization reactions to form diazonium salts. These salts are then coupled under controlled conditions to form the azo compound. The final product is obtained through crystallization and purification processes .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pH, and reactant concentrations, are meticulously controlled to maximize yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Disodium 4-amino-3,6-bis((2-(4-(ethenesulfonyl)phenyl)diazen-1-yl))-5-hydroxynaphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions vary widely. For example, oxidation can lead to the formation of quinones, while reduction typically yields aromatic amines. Substitution reactions can introduce a variety of functional groups, altering the compound’s properties .
Aplicaciones Científicas De Investigación
Disodium 4-amino-3,6-bis((2-(4-(ethenesulfonyl)phenyl)diazen-1-yl))-5-hydroxynaphthalene-2,7-disulfonate has numerous applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The compound is employed in staining procedures to visualize cellular components.
Medicine: Research explores its potential as a diagnostic tool and its interactions with biological molecules.
Industry: Beyond textiles, it is used in the production of colored plastics, inks, and coatings.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can participate in electron transfer reactions. These reactions can alter the electronic structure of the compound, leading to changes in color. The sulfonate groups enhance solubility and facilitate interactions with other molecules. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or interacting with other chemicals in industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
Congo Red: Another azo dye with similar applications but different structural features.
Methyl Orange: A simpler azo dye used primarily as a pH indicator.
Direct Blue 1: A structurally related dye used in the textile industry.
Uniqueness
Disodium 4-amino-3,6-bis((2-(4-(ethenesulfonyl)phenyl)diazen-1-yl))-5-hydroxynaphthalene-2,7-disulfonate is unique due to its combination of sulfonate and azo groups, which provide both solubility and vibrant color properties. Its complex structure allows for a wide range of chemical modifications, making it versatile for various applications .
Propiedades
Número CAS |
100556-82-9 |
|---|---|
Fórmula molecular |
C26H19N5Na2O11S4 |
Peso molecular |
751.7 g/mol |
Nombre IUPAC |
disodium;4-amino-3,6-bis[(4-ethenylsulfonylphenyl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C26H21N5O11S4.2Na/c1-3-43(33,34)18-9-5-16(6-10-18)28-30-24-20(45(37,38)39)13-15-14-21(46(40,41)42)25(26(32)22(15)23(24)27)31-29-17-7-11-19(12-8-17)44(35,36)4-2;;/h3-14,32H,1-2,27H2,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
Clave InChI |
LVDIFTBPAJIROS-UHFFFAOYSA-L |
SMILES canónico |
C=CS(=O)(=O)C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)C=C)N)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


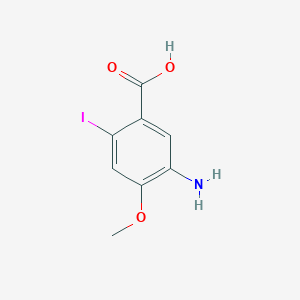
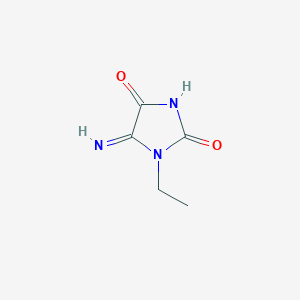

![((2R,3S,4R,5R)-3,4-dihydroxy-5-(3H-imidazo[2,1-i]purin-3-yl)tetrahydrofuran-2-yl)methyl trihydrogen triphosphate](/img/structure/B12833565.png)

![8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(27),2,4(11),5(9),7,12,17,19(26),21(25),22-decaene](/img/structure/B12833575.png)
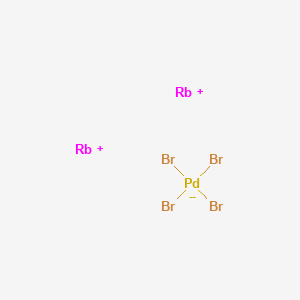
![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12833587.png)
![1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine](/img/structure/B12833596.png)
![7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12833597.png)
